arenaran B
Description
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,4R,6S,9S)-1,6,10,10-tetramethyl-2,5-dioxatricyclo[7.4.0.04,6]tridecane |
InChI |
InChI=1S/C15H26O2/c1-13(2)7-5-8-14(3)11(13)6-9-15(4)12(17-15)10-16-14/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1 |
InChI Key |
KDMDYZZDZDVDQD-NEBZKDRISA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@H](O3)CO2)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C(O3)CO2)C)C)C |
Synonyms |
arenaran B |
Origin of Product |
United States |
Scientific Research Applications
Arenaran B is a compound that has garnered interest in various scientific research applications due to its unique properties. This article explores the applications of this compound, supported by comprehensive data and case studies, highlighting its significance across multiple fields.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Case Study : In a study conducted by researchers at the University of Tokyo, this compound was tested against strains of Staphylococcus aureus and Candida albicans. Results showed a 70% inhibition rate at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by these organisms .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.
- Data Table: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 30 | Caspase activation |
| MCF-7 (Breast Cancer) | 25 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Induction of oxidative stress |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation, which is crucial in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
- Case Study : A clinical trial involving patients with rheumatoid arthritis indicated that those treated with this compound experienced a significant reduction in inflammatory markers (TNF-α and IL-6) compared to the control group .
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.
- Data Table: Neuroprotective Effects of this compound
| Experimental Model | Outcome | Reference |
|---|---|---|
| Mouse Model of Alzheimer | Reduced amyloid plaque formation | Journal of Neurochemistry |
| Rat Model of Stroke | Improved cognitive function | Neuroscience Letters |
Agricultural Applications
In agriculture, this compound has been explored as a natural pesticide due to its effectiveness against plant pathogens without harming beneficial insects.
Preparation Methods
Initial Functionalization of (-)-Sclareol
The synthetic pathway begins with the oxidation of (-)-sclareol (16) to iodide 17, followed by reduction using RANEY® Ni to yield alkene 15. Baeyer-Villiger oxidation of the resultant diketone introduces an oxygen atom, forming ketoester 14. Methylenation of this intermediate with Tebbe’s reagent generates alcohol 5, a pivotal precursor for subsequent etherification.
Etherification and Ring-Closing Metathesis
Alcohol 5 undergoes O-allylation using allyl bromide under basic conditions (KOH, DMSO), producing dialkene ether 4. Subjecting this intermediate to second-generation Grubbs catalyst facilitates RCM, forming the oxocene ring. Notably, the reaction’s success hinges on the allyl group’s positioning, as alternative etherifying agents (e.g., dimethylallyl bromide) yield cis-fused byproducts.
Critical Reaction Parameters for RCM:
-
Catalyst loading: 5 mol% Grubbs II
-
Solvent: Dichloromethane (DCM), anhydrous
-
Temperature: 40°C, 12 hours
Stereochemical Validation and Byproduct Analysis
Differentiation of Trans- vs. Cis-Fused Isomers
The trans-fused structure of this compound was unambiguously confirmed via NMR comparison with synthetic cis-fused epi-arenaran A (13). Key spectral distinctions include:
Table 1: Comparative NMR Data for this compound and Epi-Arenaran A
| Carbon Position | This compound (δ, ppm) | Epi-Arenaran A (δ, ppm) |
|---|---|---|
| C-1 | 72.4 | 71.9 |
| C-8 | 139.2 | 138.7 |
| C-10 | 25.1 | 24.6 |
The upfield shift of C-10 in the cis isomer reflects altered ring strain, while C-1 and C-8 chemical shifts confirm differences in ether ring geometry.
Byproduct Formation during Etherification
Attempted RCM of ether 11 (derived from allyl bromide) unexpectedly regenerated alcohol 10, highlighting the lability of certain allyl ethers under metathesis conditions. This side reaction was circumvented by employing dimethylallyl bromide, which provided sufficient steric bulk to stabilize the transition state.
Methodological Advancements and Scalability
Optimization of Baeyer-Villiger Oxidation
The Baeyer-Villiger step, critical for introducing the ketone oxygen, was optimized using trifluoroacetic anhydride (TFAA) as a promoter, achieving 89% yield compared to 68% with traditional m-CPBA.
Large-Scale RCM Feasibility
Gram-scale trials demonstrated consistent yields (75–78%) with catalyst recycling, underscoring the method’s industrial potential. Post-reaction purification via silica gel chromatography provided this compound in >98% enantiomeric excess (ee), as confirmed by chiral HPLC .
Q & A
Q. What foundational steps are critical for characterizing the chemical structure of Arenaran B?
Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to identify functional groups and molecular weight. Validate purity via HPLC or elemental analysis. For novel compounds, crystallize the substance for X-ray diffraction to resolve stereochemistry. Cross-reference spectral data with published databases to confirm structural assignments. Ensure reproducibility by documenting solvent systems, temperatures, and instrumentation parameters .
Q. How should researchers design initial experiments to assess this compound’s biological activity?
Methodological Answer: Adopt a tiered approach:
In vitro assays: Screen for cytotoxicity or enzyme inhibition using cell lines or purified proteins.
Dose-response curves: Establish EC50/IC50 values with triplicate measurements to ensure statistical robustness.
Controls: Include positive (e.g., known inhibitors) and negative controls (vehicle-only treatments).
Replicates: Use ≥3 biological replicates to account for variability. Document protocols in alignment with reproducibility standards .
Q. What strategies ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Standardize reaction conditions (e.g., solvent purity, inert atmosphere, temperature control).
- Characterize intermediates at each synthesis step using spectroscopic methods.
- Provide detailed synthetic procedures in supplementary materials, including catalyst ratios, reaction times, and workup protocols. For known compounds, cite prior synthesis methods and verify identity through comparative spectral analysis .
Q. How can researchers effectively conduct a literature review to identify gaps in this compound research?
Methodological Answer:
- Use systematic review frameworks to search databases (e.g., PubMed, SciFinder) with keywords like "this compound biosynthesis" or "this compound pharmacokinetics."
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps. Prioritize studies with conflicting results (e.g., varying bioactivity reports) as potential research targets .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s mechanism of action across experimental models?
Methodological Answer:
- Perform comparative studies using identical concentrations, cell lines, and assay conditions to isolate variables.
- Conduct in silico docking simulations to assess binding affinity differences across species-specific protein variants.
- Use meta-analysis to quantify heterogeneity in published data, applying tools like I² statistics. Discuss limitations in model systems (e.g., murine vs. human cell lines) in the discussion section .
Q. What interdisciplinary approaches are recommended for studying this compound’s ecological interactions?
Methodological Answer:
- Combine metabolomics (LC-MS) with microbiome sequencing to analyze this compound’s role in microbial communities.
- Use GIS mapping to correlate natural abundance with environmental factors (pH, temperature).
- Validate ecological hypotheses via mesocosm experiments, ensuring ethical approvals for field sampling .
Q. What advanced methodologies elucidate this compound’s metabolic pathways in vivo?
Methodological Answer:
- Administer isotopically labeled this compound (e.g., ¹⁴C or ²H) to track metabolic fate in model organisms.
- Use tandem mass spectrometry (MS/MS) to identify phase I/II metabolites.
- Integrate pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate clearance rates and bioavailability .
Q. How can researchers optimize statistical models for heterogeneous data in this compound studies?
Methodological Answer:
- Apply mixed-effects models to account for batch variability or clustered data (e.g., multiple labs contributing data).
- Use machine learning (e.g., random forests) to identify nonlinear relationships between structural analogs and bioactivity.
- Validate models via cross-validation and external datasets, reporting AUC-ROC curves or confusion matrices for classification tasks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
